molecular formula C11H11BrN2O2 B6271700 methyl 3-(5-bromo-1H-indazol-1-yl)propanoate CAS No. 2113338-28-4

methyl 3-(5-bromo-1H-indazol-1-yl)propanoate

Cat. No.: B6271700
CAS No.: 2113338-28-4
M. Wt: 283.1
InChI Key:
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Description

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring and a methyl ester group attached to the propanoate chain. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the reaction of 5-bromoindazole with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the indazole ring may play a crucial role in binding to biological receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-indazol-1-yl)propanoate: Lacks the bromine atom at the 5-position.

    Methyl 3-(5-chloro-1H-indazol-1-yl)propanoate: Contains a chlorine atom instead of bromine.

    Methyl 3-(5-fluoro-1H-indazol-1-yl)propanoate: Contains a fluorine atom instead of bromine

Uniqueness

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of more complex molecules .

Properties

CAS No.

2113338-28-4

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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